An In-depth Technical Guide to 3-Iodo-1H-indazol-5-amine (CAS Number: 599183-36-5)
An In-depth Technical Guide to 3-Iodo-1H-indazol-5-amine (CAS Number: 599183-36-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
3-Iodo-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its chemical structure, featuring an indazole core with an iodine atom at the 3-position and an amine group at the 5-position, provides a versatile scaffold for the synthesis of diverse and complex molecules. The iodine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 599183-36-5 | [1] |
| Molecular Formula | C₇H₆IN₃ | [1] |
| Molecular Weight | 259.05 g/mol | [1] |
| Synonyms | 5-Amino-3-iodo-1H-indazole, 3-Iodo-5-aminoindazole | [1] |
| Predicted XlogP | 1.6 | [2] |
Synthesis and Reactivity
The synthesis of 3-Iodo-1H-indazol-5-amine is not extensively detailed in publicly available literature; however, a plausible synthetic route can be extrapolated from procedures for analogous indazole derivatives. A common strategy involves the direct iodination of a suitable 1H-indazol-5-amine precursor.
Experimental Protocol: Synthesis of 3-Iodo-1H-indazol-5-amine (Hypothetical)
This protocol is based on the iodination of a similar indazole derivative and may require optimization.[3]
Materials:
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1H-Indazol-5-amine
-
Iodine (I₂)
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Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 1H-indazol-5-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.
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Heat the reaction mixture at 65°C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Iodo-1H-indazol-5-amine.
Logical Workflow for Synthesis
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs. 3-Iodo-1H-indazol-5-amine is a particularly valuable intermediate for the synthesis of kinase inhibitors. The 3-iodo group allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can be directed towards the ATP-binding site of kinases.
Key Signaling Pathways Targeted
Derivatives of 3-Iodo-1H-indazol-5-amine are often designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers.
-
RAF-MEK-ERK Pathway: A critical pathway in regulating cell growth and division.
Role in Kinase Inhibitor Synthesis
Experimental Protocols for Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-1H-indazol-5-amine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine 3-Iodo-1H-indazol-5-amine, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.[4][5]
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
Materials:
-
3-Iodo-1H-indazol-5-amine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 3-Iodo-1H-indazol-5-amine in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Workflow for Sonogashira Coupling
Biological Activity Data
Representative Biological Activities of Indazole Derivatives
| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ | Reference |
| N-phenyl-1H-indazole-1-carboxamides | Various Cancer Cell Lines | GI₅₀ in the 0.041-33.6 µM range | [6] |
It is important to note that the biological activity of derivatives of 3-Iodo-1H-indazol-5-amine will be highly dependent on the nature of the substituent introduced at the 3-position and any modifications to the 5-amino group.
Conclusion
3-Iodo-1H-indazol-5-amine is a high-value building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile exploration of chemical space around the indazole core, a proven pharmacophore. The synthetic protocols and conceptual workflows provided herein offer a guide for researchers and drug development professionals to leverage this versatile intermediate in the quest for new targeted therapies. Further optimization of reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of potent and selective modulators of key cellular signaling pathways.
References
- 1. CAS 599183-36-5 | 3-iodo-1H-indazol-5-amine - Synblock [synblock.com]
- 2. PubChemLite - 3-iodo-1h-indazol-5-amine (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
